Methyl 5-hydroxypiperidine-3-carboxylate

Catalog No.
S865341
CAS No.
1095010-44-8
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-hydroxypiperidine-3-carboxylate

CAS Number

1095010-44-8

Product Name

Methyl 5-hydroxypiperidine-3-carboxylate

IUPAC Name

methyl 5-hydroxypiperidine-3-carboxylate

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h5-6,8-9H,2-4H2,1H3

InChI Key

ZAUFCVXOKIPCKG-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(CNC1)O

Canonical SMILES

COC(=O)C1CC(CNC1)O

Methyl 5-hydroxypiperidine-3-carboxylate, CAS 1095010-44-8, is a disubstituted piperidine derivative serving as a critical heterocyclic building block in medicinal chemistry. Its specific stereochemistry and the arrangement of its hydroxyl and methyl ester functional groups make it a valuable precursor, particularly in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), including modern peptide-based therapeutics. [REFS-1, REFS-2] The compound's utility is defined by its precise molecular geometry, which is essential for constructing the core structures of specific drug candidates.

Substituting Methyl 5-hydroxypiperidine-3-carboxylate with near analogs is often unviable due to strict downstream synthetic requirements. Positional isomers, such as a 4-hydroxy derivative, would alter the geometric orientation of the reactive sites, preventing the formation of the required bond angles in target molecules like GLP-1 receptor agonists. [1] Furthermore, changing the methyl ester to a bulkier ethyl or tert-butyl ester can alter solubility profiles and reaction kinetics in subsequent acylation or coupling steps, potentially reducing yields or requiring significant process redevelopment. [2] For validated, scaled-up syntheses, this specific isomer and ester form is often the only qualified starting material.

Precursor Suitability: Documented Role as a Key Intermediate for Semaglutide Side Chain Synthesis

This compound is explicitly cited as a key starting material for the synthesis of the AEEA-(AEEA)-γ-Glu-C18 diacid side chain of Semaglutide, a leading GLP-1 receptor agonist. [1] A patented synthesis route details the acylation of Methyl 5-hydroxypiperidine-3-carboxylate with a protected amino-diacid derivative. [2] Alternative precursors, such as those lacking the 5-hydroxy group or with different substitution patterns, are not specified for this established route, indicating a high degree of structural requirement for the intended transformation.

Evidence DimensionSuitability as a Named Precursor in API Synthesis
Target Compound DataExplicitly named as a key intermediate in a patented route for a Semaglutide side-chain.
Comparator Or BaselineIsomeric or alternative piperidine derivatives (e.g., 4-hydroxy or non-hydroxylated analogs) are not mentioned as direct substitutes in this specific, high-value synthetic pathway.
Quantified DifferenceQualitatively critical; this specific structure is required for the described process.
ConditionsMulti-step synthesis of a complex API side chain for GLP-1 receptor agonists.

For GMP manufacturing or process development targeting Semaglutide or related analogs, this specific compound is a validated and documented precursor, reducing sourcing and validation risks.

Processability: High-Yield Synthesis via Catalytic Hydrogenation Route

A scalable synthesis of Methyl 5-hydroxypiperidine-3-carboxylate has been developed starting from methyl 5-hydroxynicotinate using ruthenium-based catalysts. This process achieves a high yield of 85% for the target compound. [1] This contrasts with older or alternative methods for substituted piperidines which often involve multiple steps or lower-yielding reductions. The high-yield, single-step catalytic reduction from a commercially available pyridine precursor demonstrates superior process efficiency compared to more complex, lower-yielding synthetic strategies for related building blocks.

Evidence DimensionChemical Yield
Target Compound Data85% yield
Comparator Or BaselineGeneral multi-step or classical reduction methods for substituted piperidines which typically have lower overall yields.
Quantified DifferenceHigh single-step yield suggests a more efficient and economical manufacturing process.
ConditionsCatalytic hydrogenation of methyl 5-hydroxynicotinate using Ru/C catalyst in methanol under hydrogen pressure.

The documented high-yield synthesis ensures a more reliable and cost-effective supply chain for this key intermediate, a critical factor for large-scale procurement.

Core Building Block for GLP-1 Receptor Agonist Side Chains

This compound is the right choice for research, development, or manufacturing programs targeting Semaglutide, Liraglutide, or other peptide-based therapeutics that require a specific 3,5-disubstituted piperidine-based linker or side chain. Its validated use as a key intermediate in established synthesis routes minimizes process development time and sourcing risk. [1]

Development of Novel CNS-Active Agents and GPCR Modulators

The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery. The specific 3,5-substitution pattern of this molecule provides a defined vector for library synthesis, allowing for systematic exploration of structure-activity relationships for G-protein coupled receptor (GPCR) targets where precise ligand geometry is critical.

Scaffolding for Constrained Peptides and Peptidomimetics

The hydroxyl group at the 5-position offers a secondary point for modification or cyclization, making this compound suitable for creating conformationally constrained peptides. This is valuable in designing peptidomimetics with improved stability and receptor-binding affinity compared to more flexible linear analogs.

XLogP3

-0.8

Dates

Last modified: 08-16-2023

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